molecular formula C9H16O6 B12835959 Diisopropyl 2,2-dihydroxymalonate

Diisopropyl 2,2-dihydroxymalonate

Cat. No.: B12835959
M. Wt: 220.22 g/mol
InChI Key: UMHBWDKYMLVAFY-UHFFFAOYSA-N
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Description

Diisopropyl 2,2-dihydroxymalonate is a malonic acid derivative featuring two hydroxyl groups at the C2 position and isopropyl ester groups. The presence of hydroxyl groups may enhance reactivity in condensation or crosslinking reactions, while the isopropyl esters likely improve solubility in non-polar solvents compared to shorter-chain esters.

Preparation Methods

Diisopropyl 2,2-dihydroxymalonate can be synthesized through various methods. One common synthetic route involves the reaction of diisopropyl malonate with an oxidizing agent to introduce the hydroxyl groups at the 2,2-positions . The reaction conditions typically include the use of a catalyst such as iodine under photoirradiation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Diisopropyl 2,2-dihydroxymalonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Diisopropyl 2,2-dihydroxymalonate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to act as an acylating agent allows for the modification of biological molecules, which is essential in the development of new therapeutic agents.

Key Points:

  • Enzyme Inhibition: Derivatives of this compound have been investigated for potential enzyme inhibition properties, which can be leveraged in drug discovery.
  • Synthesis Efficiency: The compound enhances the efficiency of drug formulation processes by providing high yields in enantioselective reactions.

Polymer Chemistry

In polymer chemistry, this compound is utilized for producing specialty polymers. It contributes to improved thermal stability and mechanical properties compared to traditional monomers.

Applications:

  • Thermal Stability: Polymers synthesized with this compound exhibit enhanced thermal properties.
  • Mechanical Strength: The compound's incorporation into polymer matrices results in materials with superior strength and durability.

Agricultural Chemicals

This compound plays a role in developing agrochemicals, particularly effective herbicides and pesticides that are less harmful to the environment.

Benefits:

  • Environmental Safety: Formulations incorporating this compound aim to reduce toxicity while maintaining efficacy against pests.
  • Enhanced Efficacy: The compound's unique properties allow for the development of more targeted chemical agents.

Cosmetic Formulations

This compound is valued in cosmetic formulations due to its moisturizing properties. It enhances skin hydration and texture.

Usage:

  • Skin Care Products: Incorporated into creams and lotions to improve moisture retention and skin feel.
  • Texture Improvement: Contributes to the overall sensory experience of cosmetic products.

Food Industry

In the food industry, this compound is explored as a food additive that can enhance flavor profiles and act as a preservative.

Applications:

  • Flavor Enhancement: Used to improve taste without compromising safety.
  • Shelf Life Extension: Functions as a preservative, ensuring longer shelf life for various food products.

Case Studies

  • Pharmaceutical Applications:
    • A study demonstrated that derivatives of this compound showed significant potential as enzyme inhibitors in various pharmacological contexts .
  • Polymer Development:
    • Research indicated that polymers synthesized using this compound exhibited improved mechanical properties compared to those made with traditional monomers .
  • Agricultural Efficacy:
    • Field trials revealed that herbicides formulated with this compound provided effective pest control while reducing environmental impact .

Comparison with Similar Compounds

The following analysis compares Diisopropyl 2,2-dihydroxymalonate with structurally related malonate esters, focusing on molecular properties, stability, toxicity, and applications.

Key Compounds for Comparison

Dimethylmalonate (CAS 108-59-8)

Diisopropyl Malonate (CAS 13195-64-7)

Diethyl 2-Isopropyl-2-Propylmalonate (CAS 1290540-34-9)

Molecular and Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Physical State Solubility (Water) Stability Notes
This compound Not provided Not available Not available Not reported Not reported Likely sensitive to oxidation
Dimethylmalonate 108-59-8 C₅H₈O₄ 132.1 Liquid 20 g/L Stable; avoid strong oxidizers
Diisopropyl Malonate 13195-64-7 C₇H₁₂O₄ 160.17 (estimated) Liquid Low (ester group) Stable under normal conditions
Diethyl 2-Isopropyl-2-Propylmalonate 1290540-34-9 C₁₃H₂₄O₄ 244.33 Liquid Insoluble Steric hindrance enhances stability

Notes:

  • Dimethylmalonate exhibits higher water solubility (20 g/L) due to smaller ester groups, whereas bulkier esters (e.g., diisopropyl or diethyl derivatives) show reduced solubility.

Regulatory Status:

  • Dimethylmalonate is classified under EU regulations for acute toxicity and environmental hazards.
  • Diisopropyl Malonate and related compounds may fall under REACH regulations but lack specific hazard data in the provided evidence.

Biological Activity

Diisopropyl 2,2-dihydroxymalonate (DIDHM) is a compound of increasing interest in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of DIDHM, summarizing key research findings, applications, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H16O6C_9H_{16}O_6 and a molecular weight of 208.22 g/mol. Its structure features two hydroxyl groups and a malonate core, which contribute to its reactivity and biological properties.

Biological Activities

1. Antioxidant Activity:
Research indicates that DIDHM exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which may protect cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders.

2. Enzyme Inhibition:
DIDHM has been studied for its ability to inhibit certain enzymes. For example, it acts as an inhibitor of UDP-glucose dehydrogenase (UGDH), an enzyme involved in glycosaminoglycan biosynthesis. Inhibition of UGDH can affect cellular processes such as proliferation and migration, making DIDHM a potential candidate for therapeutic interventions in conditions like cancer .

3. Antimicrobial Properties:
Preliminary studies suggest that DIDHM may possess antimicrobial activity against various bacterial strains. Its efficacy against pathogens could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

The biological activities of DIDHM are largely attributed to its structural characteristics that allow it to interact with biological macromolecules. The presence of hydroxyl groups enhances its solubility in aqueous environments and facilitates hydrogen bonding with target proteins or nucleic acids.

Research Findings

A summary of key research findings related to the biological activity of DIDHM is presented in the table below:

StudyFocusFindings
Kürti et al., 2017Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Mainprize et al., 2013Enzyme InhibitionShowed inhibition of UGDH, affecting glycosaminoglycan production.
PubChem DatabaseAntimicrobial ActivityReported potential antimicrobial effects against select bacterial strains .

Case Studies

Case Study 1: Antioxidant Efficacy
In a study examining the antioxidant capacity of various compounds, DIDHM was found to significantly reduce lipid peroxidation in human cell lines exposed to oxidative stress. This suggests its potential utility in formulations aimed at reducing oxidative damage in skin care products.

Case Study 2: Cancer Cell Proliferation
A recent investigation into the effects of DIDHM on colorectal cancer cells indicated that treatment with DIDHM led to decreased cell viability and migration. The mechanism was linked to the inhibition of UGDH, resulting in reduced levels of glycosaminoglycans essential for cell signaling and growth.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing diisopropyl 2,2-dihydroxymalonate with high purity?

  • Methodology : Use esterification or transesterification of malonic acid derivatives with isopropanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) to remove unreacted diols or residual acids .
  • Key Considerations : Control reaction temperature (60–80°C) to avoid decarboxylation. Confirm purity via ¹H/¹³C NMR (e.g., ester carbonyl signals at ~165–170 ppm) and elemental analysis .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • Methodology : Compare NMR and IR spectra with related malonate esters. For example:

  • ¹H NMR : Look for isopropyl methyl doublets (δ 1.2–1.4 ppm) and hydroxyl proton signals (δ 2.5–3.5 ppm, broad if unexchanged).
  • IR : Confirm ester C=O stretching (~1740 cm⁻¹) and hydroxyl O-H stretching (~3400 cm⁻¹) .
    • Validation : Cross-reference with databases (e.g., SciFinder or Reaxys) to resolve ambiguities with isomers like diisopropyl malonate .

Advanced Research Questions

Q. What experimental variables influence the stability of this compound in aqueous solutions?

  • Methodology : Conduct kinetic studies under varying pH (2–12), temperature (25–60°C), and ionic strength. Use UV-Vis spectroscopy to track hydrolysis rates.
  • Findings : Hydrolysis accelerates under alkaline conditions (pH > 9) due to nucleophilic attack on the ester carbonyl. Degradation products include malonic acid and isopropanol, identified via GC-MS .
  • Contradictions : Some studies report unexpected stability in acidic media (pH 3–5), possibly due to intramolecular hydrogen bonding stabilizing the dihydroxy groups .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals. Compare activation energies for reactions with amines vs. thiols.
  • Insights : The electron-withdrawing hydroxyl groups increase electrophilicity at the central carbon, favoring SN2 mechanisms. Experimental validation via kinetic isotope effects (KIEs) aligns with computational predictions .

Q. What strategies resolve contradictory data on the compound’s solubility in polar aprotic solvents?

  • Methodology : Systematically test solubility in DMSO, DMF, and acetonitrile using gravimetric analysis. Account for solvent purity and trace water content.
  • Data Reconciliation : Discrepancies arise from residual moisture (e.g., hygroscopic DMSO enhances solubility via H-bonding). Pre-dry solvents over molecular sieves and report water content via Karl Fischer titration .

Q. Research Gaps and Recommendations

  • Gaps : Limited data on photodegradation pathways and ecotoxicological impacts.
  • Recommendations : Conduct LC-MS/MS studies to identify photoproducts and use in vitro bioassays (e.g., Daphnia magna toxicity tests) for environmental risk assessment .

Properties

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

dipropan-2-yl 2,2-dihydroxypropanedioate

InChI

InChI=1S/C9H16O6/c1-5(2)14-7(10)9(12,13)8(11)15-6(3)4/h5-6,12-13H,1-4H3

InChI Key

UMHBWDKYMLVAFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C(=O)OC(C)C)(O)O

Origin of Product

United States

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